molecular formula C20H19N3O3 B2420399 2-(5-(Phenoxymethyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile CAS No. 931704-10-8

2-(5-(Phenoxymethyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile

Cat. No. B2420399
CAS RN: 931704-10-8
M. Wt: 349.39
InChI Key: BCTIUMIDGXSDDO-UHFFFAOYSA-N
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Description

2-(5-(Phenoxymethyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as PFOC and is synthesized through a complex process that involves several steps.

Scientific Research Applications

ACE Inhibitors from Hydroxy Indanone Derivatives

  • Research on ACE inhibitors has led to the design and synthesis of novel triazole derivatives, which include compounds structurally similar to the queried chemical. These inhibitors, including derivatives of 1-indanone and compounds with piperazine derivatives, have demonstrated significant non-carboxylic acid ACE inhibition with minimal toxicity, comparable to clinical drugs like Lisinopril (Vulupala et al., 2018).

HPLC-DAD Method for Determining Piperidinium Compounds

  • A highly sensitive and selective method for determining piperidinium compounds, closely related to the queried chemical, was developed. This method, based on high-performance liquid chromatography with diode-array detection, has been validated according to European and Ukrainian Pharmacopeia (Varynskyi et al., 2017).

Synthesis and Antimicrobial Activities of Azole Derivatives

  • New azole derivatives, obtained from compounds like furan-2-carbohydrazide and involving secondary amines such as piperidine, have been synthesized and characterized. Some of these derivatives showed antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).

Neuropharmacological Evaluation of Isoxazoline Derivatives

  • Isoxazoline derivatives, structurally related to the queried chemical, have been synthesized and evaluated for antidepressant and anti-anxiety properties. Certain compounds exhibited moderate to significant activities, with potential mechanisms through monoamine oxidase inhibition (Kumar, 2013).

Design and Pharmacological Evaluation of Oxazoline Derivatives

  • Novel oxazoline derivatives, similar to the compound of interest, have been synthesized and assessed for antidepressant activities using behavioral tests. The compounds showed significant antidepressant and antianxiety activity, with some reducing immobility times notably (Kumar et al., 2017).

properties

IUPAC Name

2-[5-(phenoxymethyl)furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-13-17-20(23-11-5-2-6-12-23)26-19(22-17)18-10-9-16(25-18)14-24-15-7-3-1-4-8-15/h1,3-4,7-10H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTIUMIDGXSDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Phenoxymethyl)furan-2-yl)-5-(piperidin-1-yl)oxazole-4-carbonitrile

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